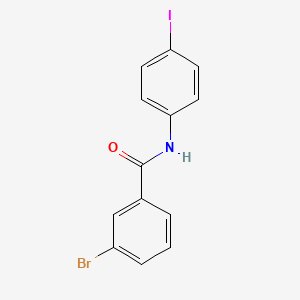![molecular formula C23H19N3O5S B11552355 4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552355.png)
4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a sulfanylacetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with acetic anhydride to yield 4-nitrobenzylthioacetamide. The final step involves the condensation of this intermediate with benzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl benzoates.
Scientific Research Applications
4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl benzoate: Lacks the sulfanylacetamido group, making it less reactive in certain biochemical assays.
4-Nitrophenyl acetate: Similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.
4-Nitrophenyl methyl sulfide: Contains a sulfide group instead of a sulfanylacetamido group, altering its chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of 4-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19N3O5S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19N3O5S/c27-22(16-32-15-18-6-10-20(11-7-18)26(29)30)25-24-14-17-8-12-21(13-9-17)31-23(28)19-4-2-1-3-5-19/h1-14H,15-16H2,(H,25,27)/b24-14+ |
InChI Key |
RCGFYSAUWVUHPE-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11552280.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B11552297.png)
![Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11552304.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552325.png)
![2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11552329.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11552337.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552341.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11552347.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552350.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11552352.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11552363.png)
